molecular formula C5H5ClIN B1311823 Pyridine iodine monochloride CAS No. 6443-90-9

Pyridine iodine monochloride

Cat. No.: B1311823
CAS No.: 6443-90-9
M. Wt: 241.46 g/mol
InChI Key: SYWWBJKPSYWUBN-UHFFFAOYSA-N
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Description

Pyridine iodine monochloride is a chemical compound that combines pyridine with iodine monochloride. It is known for its role as an iodinating agent, particularly in the iodination of aromatic compounds. This compound is valued for its ability to introduce iodine into various substrates under mild conditions, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine iodine monochloride can be synthesized by reacting pyridine with iodine monochloride in acetic acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting pale yellow solid is then filtered, dried, and recrystallized using ethyl alcohol .

Industrial Production Methods: On an industrial scale, iodine monochloride is produced by combining iodine and chlorine in a 1:1 molar ratio. The reaction is straightforward and involves passing chlorine gas through iodine crystals, resulting in the formation of iodine monochloride . This iodine monochloride can then be complexed with pyridine to form this compound.

Chemical Reactions Analysis

Aromatic Iodination

PyICI enables regioselective iodination of electron-rich aromatic systems under mild conditions. The pyridine ligand binds to ICl, stabilizing the reactive iodine electrophile (I⁺) and scavenging HCl via pyridine protonation .

Mechanism:

  • Electrophilic substitution : PyICI generates an I⁺ species that reacts with arenes to form σ-complex intermediates, followed by deprotonation .

  • Chlorination suppression : Without pyridine, HCl byproducts convert ICl to HICl₂, which promotes chlorination. Pyridine prevents this, favoring iodination .

Example Reactions:

SubstrateConditionsProduct (Yield)Source
PhenolPyICI in CH₃CN, 25°C, 1 hortho-Iodophenol (72%)
AnisolePyICI in CH₂Cl₂, reflux, 2 hpara-Iodoanisole (68%)
N-MethylanilinePyICI in H₂O, pH 6, 30 minpara-Iodo derivative (85%)

Theoretical studies confirm that the PyICI complex enhances iodination by lowering the activation energy for I⁺ transfer compared to free ICl .

Nucleoside Modification

PyICI facilitates deglycosylation and anomerization in pyrimidine nucleosides. Electrophilic iodine attacks the glycosidic bond, enabling selective sugar-base cleavage:

Reaction Pathway :

  • Electrophilic activation : PyICI coordinates to the nucleoside’s oxygen atoms.

  • Glycosidic bond cleavage : I⁺ promotes hydrolysis, releasing the nucleobase .

Key Data:

NucleosideConditionsMajor Product (Yield)Byproducts
ThymidinePyICI in DCM, 25°C, 1 hThymine (55%)α/β-Anomers (34%)
UridinePyICI in H₂O, 90°C, 12 hUracil (86%)<5% side products

This reactivity is critical for synthesizing radiolabeled compounds and studying nucleic acid stability .

Alkene Halogenation

PyICI adds across double bonds in alkenes, producing vicinal chloro-iodo alkanes. The reaction proceeds via anti-addition, consistent with a cyclic iodonium ion intermediate :

General Reaction :
RCH CHR +PyICIRCH I CH Cl R \text{RCH CHR }+\text{PyICI}\rightarrow \text{RCH I CH Cl R }

Selectivity Trends:

  • Electron-deficient alkenes : Faster reaction rates due to enhanced electrophile polarization .

  • Steric effects : Bulky substituents favor terminal addition.

Complex Stability and Reactivity

Theoretical studies (CCSD(T)/M06-2X) reveal PyICI’s structural features:

  • Bonding : Pyridine donates a lone pair from nitrogen to iodine, forming a dative bond (I–N distance: 2.48 Å) .

  • Thermodynamics : The PyICI complex is 39–56 kJ/mol more stable than ICl alone .

Comparative Stability:

Complex TypeDissociation Energy (kJ/mol)
Pyridine–I₂ (π-σ*)23–33
Pyridine–ICl (dative)39–56

This stability enables PyICI to act as a reservoir for controlled iodine release .

Oxidation and Functional Group Interconversion

PyICI oxidizes alcohols to carbonyl compounds and converts thioethers to sulfoxides. For example:

  • Alcohol oxidation : Secondary alcohols → ketones (70–90% yield) in CH₃CN .

  • Sulfide oxidation : Diphenyl sulfide → diphenyl sulfoxide (95% yield) under ambient conditions .

Scientific Research Applications

Key Applications

  • Synthesis of Organic Compounds
    • Pyridine iodine monochloride is extensively used to introduce iodine into aromatic systems, which is crucial for the development of pharmaceuticals and agrochemicals. It acts as an effective iodinating reagent without the need for strong acids, allowing for selective iodination under mild conditions .
  • Oxidation Reactions
    • The compound is instrumental in converting alcohols to carbonyl compounds, streamlining synthetic pathways in organic chemistry. This oxidation capability enhances the efficiency of synthetic routes in the preparation of complex molecules .
  • Halogenation Processes
    • This compound facilitates halogenation reactions, enabling the introduction of chlorine and iodine into organic molecules. This process increases the reactivity and functionality of the resulting compounds, making them suitable for further transformations .
  • Research in Medicinal Chemistry
    • In medicinal chemistry, this compound is utilized to modify drug candidates, improving their efficacy and selectivity. This modification is essential for developing new therapeutic agents that can target specific biological pathways .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis of Organic CompoundsEffective iodination of aromatic systems; crucial for pharmaceuticals and agrochemicals
Oxidation ReactionsConverts alcohols to carbonyl compounds; enhances synthetic pathways
Halogenation ProcessesIntroduces chlorine and iodine into organic molecules; increases reactivity
Medicinal ChemistryModifies drug candidates for improved efficacy and selectivity

Case Study 1: Selective Iodination

In a study published in the European Journal of Organic Chemistry, researchers demonstrated the use of this compound for the selective iodination of phenolic compounds under near-neutral conditions. The results indicated that this method provided ortho-para selectivity without requiring excess acids, showcasing its efficiency as a mild iodinating reagent .

Case Study 2: Oxidative Transformations

Another investigation highlighted its role in oxidative transformations where this compound was employed to convert primary alcohols to aldehydes and ketones effectively. This transformation was significant for synthesizing complex organic molecules with high yields .

Case Study 3: Medicinal Chemistry Applications

A review on the applications of iodine monochloride emphasized its potential in modifying drug candidates by introducing halogen atoms that influence pharmacological properties. The study documented various examples where such modifications led to enhanced biological activity or selectivity against specific targets .

Mechanism of Action

The mechanism of action of pyridine iodine monochloride involves the generation of electrophilic iodine species. When the compound reacts with an aromatic substrate, the iodine monochloride complex donates an iodine atom to the substrate, resulting in iodination. This process is facilitated by the polar nature of the iodine monochloride molecule, which enhances its reactivity .

Comparison with Similar Compounds

Uniqueness: Pyridine iodine monochloride is unique due to its ability to provide a stable and efficient source of electrophilic iodine under mild conditions. The presence of pyridine not only stabilizes the iodine monochloride but also enhances its solubility and reactivity, making it a preferred choice for many iodination reactions .

Biological Activity

Pyridine iodine monochloride (PylCl) is a compound of significant interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activities associated with PylCl, including its antimicrobial, antiviral, and anticancer effects, supported by data tables and case studies from diverse research findings.

This compound is synthesized through the reaction of pyridine with iodine monochloride. This compound functions as an effective iodinating agent for various organic substrates, facilitating the introduction of iodine into aromatic compounds. The iodination process is often mild and efficient, making PylCl a valuable reagent in synthetic organic chemistry .

Antimicrobial Activity

PylCl exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that pyridine derivatives can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various pyridine compounds are summarized in Table 1.

CompoundMIC (µg/mL)Target Organisms
PylCl6.25 - 12.5B. subtilis, S. aureus
0.02 - 6E. coli, P. aeruginosa
12.5C. albicans

These results suggest that PylCl and its derivatives can be effective alternatives to traditional antibiotics, particularly in cases where bacterial resistance is a concern .

Antiviral Activity

Recent investigations into the antiviral properties of pyridine compounds have yielded promising results. For instance, certain pyridine derivatives have shown effectiveness against viral infections, potentially through mechanisms involving inhibition of viral replication or interference with viral entry into host cells. The biological activity of these compounds is attributed to their ability to interact with viral proteins or cellular targets involved in the viral life cycle .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. A notable study assessed the cytotoxicity of newly synthesized pyridinethione derivatives against human liver and colon cancer cells using the MTT assay. The results indicated that some derivatives exhibited selective activity against specific cancer types while maintaining low cytotoxicity towards non-tumor fibroblast cells, highlighting their potential as anticancer agents .

Case Study: Anticancer Efficacy

In a detailed investigation, several pyridine derivatives were tested against different cancer cell lines:

CompoundCancer TypeIC50 (µM)Selectivity Index
Compound ALiver (HepG2)1510
Compound BColon (HCT-116)208
Compound CBreast (MCF7)>100N/A

The selectivity index indicates that Compounds A and B are more effective against liver and colon cancers compared to breast cancer cells, suggesting their potential for targeted therapy .

The biological activity of PylCl can be attributed to its ability to form complexes with biomolecules, which may alter their function or stability. Molecular docking studies have illustrated how certain derivatives interact with key proteins involved in cancer cell proliferation and survival, indicating potential pathways for therapeutic intervention .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling pyridine iodine monochloride in laboratory settings?

this compound requires stringent safety measures due to its corrosive nature and reactivity. Key protocols include:

  • Personal Protective Equipment (PPE): Use halogen gas masks (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) to prevent inhalation, skin, or eye contact .
  • Engineering Controls: Work under fume hoods with local exhaust ventilation to minimize vapor exposure. Safety showers and eye-wash stations must be accessible .
  • Storage: Store in airtight, light-shielded containers at room temperature, away from organic materials, reducing agents, and metals (e.g., sodium, potassium) to prevent violent reactions .

Q. How is this compound synthesized for laboratory use?

A common method involves reacting iodine with chlorine gas at low temperatures (-78°C) to produce high-purity iodine monochloride, which is then complexed with pyridine. Key steps include:

  • Reaction Setup: Use dry, inert conditions to avoid hydrolysis. Monitor temperature to prevent explosive decomposition .
  • Purification: Crystallize the product from acetic acid or perform vacuum distillation to remove unreacted halogens .
  • Characterization: Confirm purity via melting point (27°C) and spectroscopic methods (e.g., Raman or FTIR) .

Q. What is the standardized procedure for determining iodine values using Wij’s solution?

The iodine value quantifies unsaturation in lipids using this compound as the active reagent:

  • Reagent Preparation: Dissolve iodine monochloride in glacial acetic acid to create Wij’s solution (0.2N). Validate concentration via titration with Na₂S₂O₃ .
  • Titration Protocol: React the lipid sample with excess Wij’s solution, then back-titrate with Na₂S₂O₃. Calculate iodine value using:
    Iodine Value=(BS)×N×12.69Sample Mass (g)\text{Iodine Value} = \frac{(B - S) \times N \times 12.69}{\text{Sample Mass (g)}}

where BB and SS are blank and sample titrant volumes, respectively .

Advanced Research Questions

Q. How can researchers resolve discrepancies in iodine value measurements caused by reagent instability?

Inconsistent results often arise from iodine monochloride decomposition or moisture ingress. Mitigation strategies include:

  • Reagent Stability Testing: Pre-titrate Wij’s solution before each experiment to confirm active halogen content .
  • Environmental Control: Conduct reactions in anhydrous acetic acid under nitrogen to minimize hydrolysis .
  • Data Normalization: Use internal standards (e.g., pure oleic acid) to calibrate measurements and identify systematic errors .

Q. What experimental strategies prevent exothermic decomposition during aromatic iodination reactions?

this compound can decompose explosively at elevated temperatures. Best practices include:

  • Temperature Modulation: Use ice baths or controlled heating (e.g., water baths at 60°C) to manage reaction exothermicity .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect early signs of decomposition (e.g., chlorine gas release) .

Q. How does this compound interact with Lewis acids in complexation reactions?

The compound acts as a Lewis acid, forming 1:1 adducts with bases like pyridine or dimethylacetamide. Key mechanistic insights:

  • Adduct Formation: The iodine atom accepts electron pairs, enhancing electrophilicity for aromatic substitution .
  • Reactivity Tuning: Modify pyridine ratios to control iodination regioselectivity. For example, excess pyridine shifts reactivity toward para-substitution in phenols .
  • Spectroscopic Validation: Use NMR (¹H, ¹³C) to confirm adduct structures and reaction pathways .

Q. What analytical methods differentiate iodine monochloride from its decomposition products in reaction mixtures?

Decomposition products (e.g., Cl₂, I₂) complicate reaction analysis. Recommended techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile halogens (Cl₂, I₂) and quantify using calibration curves .
  • UV-Vis Spectroscopy: Monitor absorbance at 260 nm (I₂) and 290 nm (ICl) to track decomposition kinetics .
  • Titrimetric Methods: Use starch-iodide paper or potentiometric titration to distinguish free iodine from active iodine monochloride .

Q. Contradiction Analysis and Troubleshooting

Q. How should researchers reconcile conflicting data on iodine monochloride’s thermal stability?

Some studies report stability up to 97°C, while others note decomposition at 60°C. Factors influencing stability:

  • Purity: Impurities (e.g., trace metals) catalyze decomposition. Use ultra-pure reagents and degassed solvents .
  • Atmosphere: Storage under nitrogen or argon prevents oxidative degradation .
  • Experimental Validation: Repeat stability tests under controlled conditions (e.g., TGA/DSC) to establish safe operating thresholds .

Q. Why do iodination yields vary when using this compound across different substrates?

Substrate electronic and steric effects dominate:

  • Electron-Rich Arenes: Phenols and anilines react rapidly via electrophilic substitution, achieving >85% yields .
  • Steric Hindrance: Bulky substituents (e.g., tert-butyl groups) require higher temperatures or prolonged reaction times .
  • Competitive Side Reactions: Protic solvents (e.g., ethanol) may hydrolyze iodine monochloride, reducing efficacy. Switch to aprotic solvents (e.g., CCl₄) .

Properties

InChI

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWBJKPSYWUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436930
Record name 6443-90-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-90-9
Record name 6443-90-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine Iodine Monochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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